N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride
Overview
Description
N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride (MECEBAH) is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a colorless, crystalline solid with a melting point of 193-195 °C. MECEBAH is a derivative of benzylamine and is used in a variety of lab experiments and scientific studies.
Scientific Research Applications
Synthesis and Pharmacological Exploration
- Synthesis of Radiolabelled Compounds: N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride has been used in the synthesis of radiolabelled compounds, such as (3H)-xylamine, for pharmacological studies. This process involves multiple steps, including the synthesis of intermediates and refinement to achieve radiochemical purity (Ransom, Kammerer, & Cho, 1983).
Chemical Transformations and Pharmacological Activity
- Chemical Transformations and Neuropharmacology: Studies have focused on the chemical transformations of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride in solution and its pharmacological activity. It is known to cyclize to form an aziridinium ion, which plays a crucial role in its mechanism as a norepinephrine uptake inhibitor (Ransom, Kammerer, & Cho, 1982).
Neurotoxicity and Neuroprotection Studies
- Neurotoxicity Research: Research has been conducted on the neurotoxic effects of compounds like N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride on central noradrenergic neurons. This includes studies on the long-term effects of such compounds on neurotransmitter levels and neuron survival (Zhang, Zuo, & Yu, 1995).
Application in Neuroendocrine Tumor Research
- Neuroendocrine Tumor Research: Derivatives of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride have been synthesized for potential use in the scintigraphy and radiotherapy of neuroendocrine tumors. These derivatives are analogs of xylamine, which is known to inhibit the uptake and accumulation of noradrenaline, a critical aspect in neuroendocrine tumor studies (Branger et al., 1995).
Impact on
Impact on Intracellular Calcium Response
- Intracellular Calcium Dynamics: N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride has been studied for its impact on intracellular calcium responses in brain slices. This research is pivotal in understanding how noradrenergic denervation affects intracellular signal transduction, particularly in response to various neurotransmitters (Yamamoto et al., 2001).
Synthesis and Applications in Organic Chemistry
- Synthetic Intermediates in Organic Chemistry: The compound has been used in the synthesis of specific intermediates for producing other complex organic compounds. For instance, it has been a part of the synthesis processes for HIV protease inhibitors, demonstrating its utility in various domains of medicinal chemistry (Beaulieu & Wernic, 1996).
Use in Pharmacological and Toxicological Studies
- Pharmacological and Toxicological Analysis: Research has included the use of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride in pharmacological and toxicological studies to understand its effects on neurotransmitter systems and neurotoxicity. This includes its role in the modulation of attention and cognitive functions in animal models (Hauser et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-chloro-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIXYEMKFUOLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946225 | |
Record name | N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | |
CAS RN |
23510-18-1 | |
Record name | Benzenemethanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23510-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 23510-18-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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